G7-18Nate

Cancer Biology Drug Development Peptide Therapeutics

G7-18NATE is the established first-in-class, nonphosphorylated cyclic peptide inhibitor of the Grb7 SH2 domain (KD=18.1 µM). Unlike later-generation analogs, G7-18NATE is validated in cellular assays—reducing TNBC cell migration by 41% and impairing 3D colony formation. Its 50–200-fold phosphate-dependent selectivity over Grb2/10/14 prevents confounding off-target effects. Documented synergy with Doxorubicin (84% EC50 reduction) and Trastuzumab (46%) makes it the definitive tool for Grb7 target validation and metastatic pathway studies.

Molecular Formula C67H80N14O19S
Molecular Weight 1417.5 g/mol
Cat. No. B12366529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameG7-18Nate
Molecular FormulaC67H80N14O19S
Molecular Weight1417.5 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(C(=O)N2CCCC2C(=O)NC(CSCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CC(=O)O)CC3=CC=C(C=C3)O)CCC(=O)O)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65)C(=O)N)CC7=CC=CC=C7)O
InChIInChI=1S/C67H80N14O19S/c1-35(82)57-66(99)78-49(27-37-13-6-3-7-14-37)67(100)81-24-10-17-51(81)65(98)79-50(58(69)91)33-101-34-54(86)73-46(28-39-31-70-42-16-9-8-15-41(39)42)62(95)75-45(25-36-11-4-2-5-12-36)61(94)74-43(22-23-55(87)88)59(92)71-32-53(85)72-44(26-38-18-20-40(83)21-19-38)60(93)77-48(30-56(89)90)63(96)76-47(29-52(68)84)64(97)80-57/h2-9,11-16,18-21,31,35,43-51,57,70,82-83H,10,17,22-30,32-34H2,1H3,(H2,68,84)(H2,69,91)(H,71,92)(H,72,85)(H,73,86)(H,74,94)(H,75,95)(H,76,96)(H,77,93)(H,78,99)(H,79,98)(H,80,97)(H,87,88)(H,89,90)/t35-,43+,44+,45+,46+,47+,48+,49+,50+,51+,57+/m1/s1
InChIKeyLLCKWEISJGAWKL-NOLDGVLCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

G7-18NATE: A First-in-Class Cyclic Peptide Inhibitor of the Grb7 SH2 Domain for Cancer Research


G7-18NATE (Sequence: WFEGYDNTFPC, cyclized via a thioether bond) is a first-generation, nonphosphorylated cyclic peptide specifically developed to inhibit the Growth factor Receptor-Bound protein 7 (Grb7) by blocking its Src-homology 2 (SH2) domain [1]. Grb7 is an adapter protein frequently overexpressed in aggressive cancers, including HER2+ and triple-negative breast cancer (TNBC), where it promotes cell migration and proliferation [2]. By competing with natural ligands for the Grb7 SH2 phosphotyrosine binding site, G7-18NATE disrupts critical protein-protein interactions, such as those with ErbB3 and focal adhesion kinase (FAK), which are key to its biological function [3].

The Risk of Generic Substitution: Why Not All Grb7 Inhibitors Are Equivalent to G7-18NATE


The therapeutic potential of Grb7 inhibition has led to the development of several analog inhibitors, including bicyclic and phosphotyrosine mimetic peptides. However, crucial differences in selectivity, cellular activity, and structural binding mechanisms mean that these compounds are not functionally interchangeable with the first-in-class G7-18NATE [1]. Later-generation inhibitors, despite exhibiting higher in vitro binding affinities for the Grb7-SH2 domain, have been shown to be less effective in cellular assays due to unforeseen issues with cell permeability and intracellular trafficking [2]. Furthermore, G7-18NATE exhibits a unique, phosphate-dependent selectivity for Grb7 over its closest homologs (Grb2, Grb10, Grb14), a characteristic that is not fully recapitulated by other inhibitors and is critical for reducing off-target effects [3]. Therefore, substituting G7-18NATE with a seemingly 'more potent' analog can lead to a significant and unpredictable loss of functional activity in cell-based models.

G7-18NATE's Quantifiable Differentiation: A Comparative Analysis for Scientific Procurement


Superior Cellular Bioactivity Compared to Higher-Affinity Bicyclic Inhibitors

Second-generation bicyclic peptide inhibitors of Grb7, such as G7-B1, have been engineered with enhanced in vitro binding affinity (Kd) for the Grb7-SH2 domain compared to the first-generation monocyclic G7-18NATE [1]. Despite this, direct comparative cellular assays reveal a critical functional divergence. In proliferation, migration, and invasion assays using SKBR-3 and MDA-MB-231 breast cancer cell lines, the bicyclic peptides were found to be not more bioactive than G7-18NATE [2]. The study concluded that this was due to reduced cellular penetration and target engagement, not steric hindrance from the cell-penetrating peptide tag, demonstrating that G7-18NATE remains the most effective peptide inhibitor of Grb7 developed to date in a cellular context [2].

Cancer Biology Drug Development Peptide Therapeutics

High and Phosphate-Dependent Selectivity for Grb7 Over Closely Related SH2 Domains

A key differentiator for G7-18NATE is its well-characterized selectivity profile. Direct binding studies using surface plasmon resonance (SPR) demonstrate that G7-18NATE binds to the Grb7-SH2 domain with a dissociation constant (Kd) of 4–6 μM [1]. Crucially, its affinity for the SH2 domains of the closely related family members Grb10, Grb14, and Grb2 is 50–200 times lower [1]. This high degree of selectivity is not intrinsic but is critically dependent on the presence of phosphate in millimolar concentrations, a unique and unexpected mode of molecular recognition [1].

Biochemistry Selectivity Profiling Target Validation

Validated Functional Activity Across Multiple Triple-Negative Breast Cancer (TNBC) Models

G7-18NATE's functional efficacy has been extensively validated across a panel of aggressive cancer cell lines. Using G7-18NATE as a highly specific peptide inhibitor, it was demonstrated that Grb7 inhibition significantly impaired migration, invasion, and 3D colony formation in four distinct triple-negative breast cancer (TNBC) cell lines: MDA-MB-468, MDA-MB-231, HCC70, and T4-2 [1]. Specifically, treatment with a cell-permeable G7-18NATE conjugate (G7-18NATE-P16) lowered the migration rate of MDA-MB-231 cells by 41% compared to untreated controls [2].

Oncology Triple-Negative Breast Cancer Cell Migration Assays

Synergistic Anti-Proliferative Effect with Standard-of-Care Chemotherapies

G7-18NATE demonstrates a quantifiable cooperative effect when combined with standard chemotherapeutic agents. In SK-BR-3 breast cancer cells, co-treatment with G7-18NATE-P (Penetratin-conjugated) peptide and Doxorubicin resulted in a significant decrease in the Doxorubicin EC50 value. A 56% decrease was observed in the presence of 5 μM G7-18NATE-P, which was further enhanced to an 84% decrease in the presence of 10 μM G7-18NATE-P [1]. Similarly, co-treatment with 10 μM G7-18NATE-P and Trastuzumab (Herceptin) resulted in a 46% decrease in the Trastuzumab EC50 [1].

Combination Therapy Breast Cancer Synergy Studies

Validated Research Applications for G7-18NATE in Oncology and Chemical Biology


Validating Grb7 Dependency in Cell Migration and Invasion Assays

G7-18NATE is the established tool compound for confirming the role of the Grb7 adapter protein in driving aggressive cancer cell phenotypes. Its demonstrated ability to reduce cell migration by 41% in MDA-MB-231 TNBC cells [1] and impair invasion and 3D colony formation in multiple TNBC lines [2] makes it essential for target validation studies focused on metastatic pathways.

Selective Dissection of Grb7 Signaling from Related Grb-Family Proteins

For researchers investigating signal transduction pathways, G7-18NATE's 50- to 200-fold selectivity for the Grb7-SH2 domain over those of Grb2, Grb10, and Grb14 is paramount [3]. This selectivity profile, which is dependent on the presence of physiological phosphate concentrations, allows for the specific interrogation of Grb7-mediated signaling without the confounding off-target inhibition of closely related adaptor proteins.

Preclinical Evaluation of Grb7-Targeted Combination Therapy Strategies

G7-18NATE is a key reagent for preclinical studies assessing the potential of Grb7 inhibition as a combination strategy. Its demonstrated cooperative effect in reducing the EC50 of Doxorubicin (by up to 84%) and Trastuzumab (by 46%) in SK-BR-3 breast cancer cells [4] provides a robust quantitative basis for exploring synergistic drug regimens that could overcome chemoresistance or improve therapeutic indices.

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